Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus 4-Amino and 4-(Methylamino) Analogs
The target compound (ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate) exhibits a computed XLogP3-AA of 3.6 and one hydrogen bond donor [1]. The unalkylated 4-amino analog (ethyl 4-amino-6-nitroquinoline-3-carboxylate, CAS 1018057-31-2) possesses three hydrogen bond donors (the primary amine contributes two), which substantially increases polarity and reduces membrane permeability potential . The 4-(methylamino) analog (predicted) would have an XLogP approximately 0.4–0.6 units lower due to the loss of two methylene units relative to isopropyl. This difference in logP of >0.5 log units can correspond to a >3-fold difference in partition coefficient, affecting both assay behavior (non-specific binding, aggregation) and pharmacokinetic prediction in cell-based or in vivo models [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; H-Bond Donors = 1; TPSA = 97 Ų |
| Comparator Or Baseline | Ethyl 4-amino-6-nitroquinoline-3-carboxylate (CAS 1018057-31-2): predicted XLogP ~2.5–2.8; H-Bond Donors = 3; TPSA ~117 Ų. 4-(Methylamino) analog: predicted XLogP ~3.0–3.2; H-Bond Donors = 2. |
| Quantified Difference | ΔXLogP ≈ +0.8–1.1 (vs. 4-amino); ΔXLogP ≈ +0.4–0.6 (vs. 4-methylamino); Δ H-Bond Donors = −2 (vs. 4-amino) |
| Conditions | Computed values using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem 2021.05.07 release). Comparator values are structure-based predictions using same computational methodology. |
Why This Matters
The higher lipophilicity and reduced hydrogen-bond donor count of the isopropylamino analog favor membrane permeability and reduce efflux susceptibility relative to the primary amine variant, which is critical when selecting a probe for cell-based assays or for medicinal chemistry optimization campaigns.
- [1] PubChem Compound Summary CID 3783543. Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3783543 View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. General relationship between logP differences and partition/distribution behavior. View Source
